molecular formula C11H8ClFN2O B11987385 (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide

(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide

Cat. No.: B11987385
M. Wt: 238.64 g/mol
InChI Key: KQBGZQDQJMSBCE-FNORWQNLSA-N
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Description

(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methyl-2-propenamide is an organic compound with a complex structure that includes a cyano group, a chloro-fluorophenyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methyl-2-propenamide typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-6-fluoroaniline with acrylonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methyl-2-propenamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methyl-2-propenamide involves its interaction with specific molecular targets. The cyano group and the chloro-fluorophenyl moiety play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Pydiflumetofen: A pyrazole carboxylic acid amide derivative with similar structural features.

    Flucloxacillin EP Impurity J: Contains a chloro-fluorophenyl group and is used in pharmaceutical research.

Uniqueness

(2E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methyl-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group and propenamide moiety differentiate it from other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C11H8ClFN2O

Molecular Weight

238.64 g/mol

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-methylprop-2-enamide

InChI

InChI=1S/C11H8ClFN2O/c1-15-11(16)7(6-14)5-8-9(12)3-2-4-10(8)13/h2-5H,1H3,(H,15,16)/b7-5+

InChI Key

KQBGZQDQJMSBCE-FNORWQNLSA-N

Isomeric SMILES

CNC(=O)/C(=C/C1=C(C=CC=C1Cl)F)/C#N

Canonical SMILES

CNC(=O)C(=CC1=C(C=CC=C1Cl)F)C#N

Origin of Product

United States

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